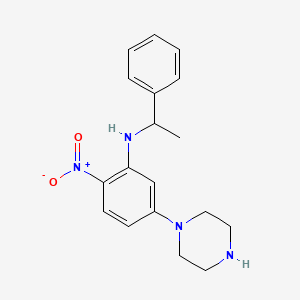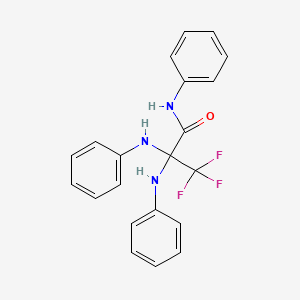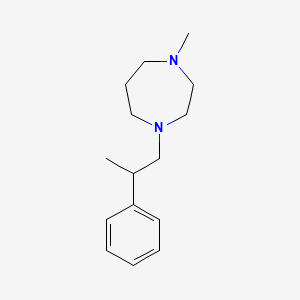
2-nitro-N-(1-phenylethyl)-5-(1-piperazinyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-nitro-N-(1-phenylethyl)-5-(1-piperazinyl)aniline, commonly known as NPPA, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the aniline family of compounds, which are known for their diverse range of applications in the fields of medicine, materials science, and organic chemistry. NPPA has been shown to possess several unique properties that make it an attractive candidate for use in a variety of research applications.
Mecanismo De Acción
The mechanism of action of NPPA is not fully understood. However, it is believed that NPPA exerts its effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting the activity of these enzymes, NPPA may be able to reduce inflammation and prevent the growth of cancer cells.
Biochemical and Physiological Effects:
NPPA has been shown to possess several biochemical and physiological effects. For example, NPPA has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, NPPA has been shown to induce apoptosis, or programmed cell death, in cancer cells. This may be due to its ability to inhibit the activity of certain enzymes involved in cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of NPPA is its ability to inhibit the activity of certain enzymes involved in inflammation and cancer cell growth. This makes it an attractive candidate for use in the treatment of inflammatory diseases and cancer. Additionally, NPPA has been shown to possess low toxicity, making it a relatively safe compound to work with in the laboratory. However, one of the main limitations of NPPA is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on NPPA. One potential area of research is the development of more efficient synthesis methods for NPPA. Additionally, further studies are needed to fully understand the mechanism of action of NPPA and its potential use in the treatment of inflammatory diseases and cancer. Finally, future research should focus on the development of novel derivatives of NPPA that possess enhanced biological activity and solubility.
Métodos De Síntesis
NPPA can be synthesized using a variety of methods, including the nitration of N-(1-phenylethyl)-5-(1-piperazinyl)aniline using nitric acid and sulfuric acid. The resulting compound is then reduced using a reducing agent, such as sodium dithionite, to produce NPPA. Other methods for synthesizing NPPA include the reaction of 2-nitro-1-phenylethanol with piperazine and the reaction of 2-nitro-1-phenylethylamine with piperazine.
Aplicaciones Científicas De Investigación
NPPA has been extensively studied for its potential use in scientific research. It has been shown to possess several unique properties that make it an attractive candidate for use in a variety of research applications. For example, NPPA has been shown to possess anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, NPPA has been shown to possess anti-cancer properties, making it a potential candidate for use in the treatment of cancer.
Propiedades
IUPAC Name |
2-nitro-N-(1-phenylethyl)-5-piperazin-1-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-14(15-5-3-2-4-6-15)20-17-13-16(7-8-18(17)22(23)24)21-11-9-19-10-12-21/h2-8,13-14,19-20H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUVGLLRFOSZIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)N3CCNCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(dimethylamino)benzylidene]-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4895742.png)

![1-(4-chlorophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4895765.png)
![4-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B4895771.png)
![2-[3-acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazol-2-yl]-6-methoxyphenyl acetate](/img/structure/B4895776.png)
![2-[4-methoxy-3-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4895781.png)
![ethyl 4-methyl-2-[({[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}carbonothioyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4895798.png)
![(2,5-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4895803.png)


![ethyl 4-amino-2-[(3-anilino-3-oxopropyl)thio]-5-pyrimidinecarboxylate](/img/structure/B4895833.png)
![1-[(4-chlorophenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide](/img/structure/B4895838.png)
![1-(4-iodophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4895841.png)
